N-(2-Ethynylphenyl)ethanesulfonamide
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Overview
Description
N-(2-Ethynylphenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Ethynylphenyl)ethanesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-ethynylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{2-Ethynylaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is typically carried out under mild conditions, with the base absorbing the generated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethynylphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or alkyl halides (e.g., CH3I) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Ethynylphenyl)ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Ethynylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ethynyl group may also participate in covalent bonding with target molecules, enhancing the compound’s potency .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethynylphenyl)methanesulfonamide
- N-(2-Methylsulfanyl)phenyl]ethanesulfonamide
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Uniqueness
N-(2-Ethynylphenyl)ethanesulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The ethynyl group provides a site for further functionalization, while the sulfonamide group contributes to the compound’s stability and bioactivity .
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-(2-ethynylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-3-9-7-5-6-8-10(9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3 |
InChI Key |
VZDQSLJVQCYWFY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C#C |
Origin of Product |
United States |
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